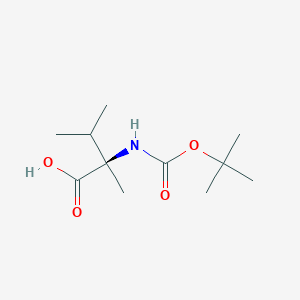

(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid

Description

Properties

IUPAC Name |

(2R)-2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPBQQXWXZWBMK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic Acid

CAS Number: 53940-90-2

A Note on Stereochemistry

It is critical to note that the CAS number 53940-90-2 has been variously assigned to both the (R) and (S) enantiomers in different chemical databases and by various suppliers. For the purposes of this technical guide, we will adhere to the assignment of CAS 53940-90-2 to the (R)-enantiomer , also known as Boc-D-α-methyl-valine. Researchers and drug development professionals are strongly advised to verify the stereochemistry of the material from their specific supplier through analytical means.

Introduction: The Significance of Sterically Hindered α,α-Disubstituted Amino Acids

(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is a non-proteinogenic, chiral α,α-disubstituted amino acid. Its structure is characterized by two key features: the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the presence of two methyl groups at the α and β positions, creating a sterically demanding quaternary carbon center.

These structural motifs impart unique properties that are highly sought after in medicinal chemistry and peptide design. The α,α-disubstitution introduces significant conformational constraints on the peptide backbone, forcing specific secondary structures such as helices or turns. This conformational rigidity is a powerful tool for designing peptides with enhanced biological activity, improved metabolic stability against enzymatic degradation, and better receptor binding affinity. The Boc group provides a stable, acid-labile protecting group essential for controlled, stepwise peptide synthesis.

This guide provides a comprehensive overview of the synthesis, characterization, and applications of this unique building block for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value |

| CAS Number | 53940-90-2 |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as methanol, DMF, and dichloromethane. |

| Storage | 2-8°C, protected from light. |

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a multi-step process that requires stringent control of stereochemistry. The primary challenge lies in the creation of the chiral quaternary α-carbon. The overall synthetic workflow can be logically divided into two main stages: the asymmetric synthesis of the core amino acid, (R)-2-amino-2,3-dimethylbutanoic acid, followed by the protection of the α-amino group.

Caption: General two-stage synthetic workflow.

Enantioselective Synthesis of (R)-2-amino-2,3-dimethylbutanoic acid

Several strategies have been developed for the asymmetric synthesis of α,α-disubstituted amino acids. One of the most reliable methods involves the use of chiral auxiliaries to direct the stereoselective alkylation of an enolate.

Methodology: Diastereoselective Alkylation using a Chiral Auxiliary

A common and effective approach utilizes a chiral auxiliary, such as one derived from L-valine, to create a chiral environment that directs the incoming alkyl group to a specific face of the molecule.[1]

Experimental Protocol (Illustrative) :

-

Preparation of the Chiral Template: The synthesis begins by creating a chiral heterocyclic intermediate, for example, by condensing L-valine methyl ester with another amino acid derivative to form a diketopiperazine, which is then converted to its bis-lactim ether.[1]

-

Metalation: The bis-lactim ether is deprotonated at a low temperature (e.g., -78°C) using a strong base like n-butyllithium to form a nucleophilic enolate.

-

Diastereoselective Alkylation: The enolate is then reacted with a methylating agent (e.g., methyl iodide). The steric bulk of the chiral auxiliary (the isopropyl group from valine) directs the methyl group to the opposite face of the molecule, inducing the desired (R) configuration at the α-carbon.

-

Hydrolysis and Purification: The resulting diastereomerically enriched product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and liberate the methyl ester of (R)-2-amino-2,3-dimethylbutanoic acid. The chiral auxiliary can often be recovered. The amino acid ester is then saponified to the free amino acid.

Boc Protection of the α-Amino Group

The final step is the protection of the primary amine with the tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry.[2]

Experimental Protocol :

-

Dissolution: The synthesized (R)-2-amino-2,3-dimethylbutanoic acid (1 equivalent) is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Basification: A base, such as triethylamine (TEA) or sodium hydroxide, is added to deprotonate the amino group, rendering it nucleophilic.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, ~1.1 equivalents) is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is typically acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Caption: Boc protection reaction overview.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of the final product.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group at approximately 1.45 ppm. The methyl groups of the isopropyl moiety will appear as doublets, and the methine proton as a multiplet. The α-methyl group will be a singlet. The NH proton of the carbamate will appear as a singlet, which may be broad.

-

¹³C NMR: The carbon spectrum will show distinct signals for all 11 carbons. Key signals include the carbonyl of the Boc group (~155 ppm), the carboxylic acid carbonyl (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and the chiral α-carbon.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 231.29 g/mol .

Chiral Purity Analysis

Ensuring the enantiomeric excess (e.e.) of the final product is paramount. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Methodology: Chiral HPLC

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose (e.g., CHIRALPAK® series), are highly effective for separating enantiomers of N-protected amino acids.[5]

-

Mobile Phase: The separation is typically performed under normal-phase or reversed-phase conditions. A common mobile phase for normal-phase separation consists of a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: Detection is usually performed using a UV detector, typically at a wavelength around 210-220 nm.

-

Validation: The method must be validated by running a sample of the racemic mixture to confirm the separation of the two enantiomers and to establish their respective retention times.

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in solid-phase peptide synthesis (SPPS).

Peptide Synthesis and Steric Hindrance

The incorporation of α,α-disubstituted amino acids like Boc-D-α-methyl-valine presents a significant challenge in peptide synthesis due to steric hindrance. The bulky groups surrounding the α-carbon impede the approach of both the activated carboxyl group of the incoming amino acid and the nucleophilic amine of the next amino acid in the sequence.[6][7]

Challenges:

-

Slow Coupling Reactions: Peptide bond formation is often sluggish, requiring longer reaction times and/or elevated temperatures.[6]

-

Incomplete Coupling: Standard coupling reagents may fail to drive the reaction to completion, leading to deletion sequences in the final peptide.

Strategies to Overcome Steric Hindrance:

-

Potent Coupling Reagents: The use of highly reactive coupling reagents is often necessary. Urnoium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than standard carbodiimides.[8]

-

Double Coupling: A common strategy is to perform the coupling step twice ("double coupling") to ensure all free amines have reacted.[7]

-

Microwave-Assisted SPPS: Microwave energy can be used to accelerate slow coupling reactions, significantly reducing reaction times and improving yields for sterically hindered residues.

Induction of Specific Secondary Structures

The primary reason for incorporating this amino acid is to enforce conformational rigidity. The steric bulk around the α-carbon restricts the possible phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, strongly promoting the formation of helical structures (often 3₁₀-helices) or well-defined turns.[9] This allows for the rational design of peptidomimetics with stable, predictable three-dimensional structures, which is crucial for optimizing binding to biological targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.

Conclusion

This compound is a valuable, albeit challenging, building block for advanced peptide synthesis and drug discovery. Its ability to induce conformational constraints makes it a powerful tool for designing peptides and peptidomimetics with enhanced stability and biological activity. A thorough understanding of its synthesis, characterization, and the specific challenges associated with its use in peptide coupling is essential for its successful application in research and development. The ambiguity surrounding its CAS number necessitates careful verification by the end-user to ensure the correct stereoisomer is being utilized.

References

-

Tanaka, M. (2002). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Journal of Synthetic Organic Chemistry, Japan, 60(2), 125-136. [Link]

- BOC Sciences. (n.d.). BOC-Amino Acids.

- Li, Z., et al. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary.

-

Tanaka, M., Oba, M., Tamai, K., & Suemune, H. (2001). Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. The Journal of Organic Chemistry, 66(8), 2667-73. [Link]

- Tanaka, M., Oba, M., Tamai, K., & Suemune, H. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary.

- ResearchGate. (n.d.).

-

Schöllkopf, U., Groth, U., Westphalen, K. O., & Deng, C. (n.d.). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. KOPS. [Link]

- BenchChem. (2025). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.

-

Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

- AAPPTEC. (n.d.).

- Sigma-Aldrich. (n.d.). BOC-ON.

- Semantic Scholar. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.

- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- The Royal Society of Chemistry. (n.d.).

-

Magano, J., et al. (2023). Synthesis of Enantiopure Fmoc-α-Methylvaline. Organic Process Research & Development, 27(11), 2111-2122. [Link]

-

Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). Boc-L-Valine. National Institutes of Health. [Link]

-

Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Watson International Limited. (n.d.). (R)-2-(tert-butoxycarbonylamino)-2,3-dimethylbutanoic acid CAS 53940-90-2.

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

-

Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257-5260. [Link]

-

Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

-

Wang, J., et al. (n.d.). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link]

- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

- BenchChem. (2025). Technical Support Center: Boc-Protected Amino Acid Coupling.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Peptide Synthesis: The Role of Boc-Protected Amino Acids.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

-

PubChem. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. National Institutes of Health. [Link]

-

PubChemLite. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid. [Link]

- Arctom. (n.d.). CAS NO. 53940-90-2 | (S)-2-(TERT-BUTOXYCARBONYLAMINO)-2,3-DIMETHYLBUTANOIC ACID.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

- Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

- ResearchGate. (n.d.).

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

- Sigma-Aldrich. (n.d.).

- Phenomenex. (n.d.).

Sources

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. jk-sci.com [jk-sci.com]

- 3. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

An In-depth Technical Guide to the Physical Properties of Boc-D-tert-leucine

Introduction: The Role of Steric Hindrance and Chirality in Modern Synthesis

N-tert-butoxycarbonyl-D-tert-leucine (Boc-D-tert-leucine) is a non-proteinogenic amino acid derivative of significant interest to researchers and drug development professionals. Its defining features—the bulky tert-butyl side chain and the Boc-protecting group—introduce substantial steric hindrance, a property that is strategically exploited in peptide synthesis to control secondary structures and enhance resistance to enzymatic degradation.[1][2] Furthermore, as a chiral building block, it provides a specific stereochemical configuration essential for the synthesis of enantiomerically pure pharmaceuticals.[1] This guide offers an in-depth exploration of the core physical properties of Boc-D-tert-leucine, providing the technical data and analytical methodologies required for its effective use and quality control in a research and development setting.

Chemical Identity and Core Physicochemical Properties

Accurate identification and understanding of fundamental physical constants are the bedrock of chemical synthesis and analysis. These properties dictate choices regarding solvents, reaction conditions, and purification strategies.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 16937-99-8 | [3] |

| Molecular Formula | C₁₁H₂₁NO₄ | [3] |

| Molecular Weight | 231.29 g/mol | [3] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylbutanoic acid | [3] |

| SMILES | CC(C)(C)NC(=O)OC(C)(C)C | [3] |

| InChIKey | MDXGYYOJGPFFJL-MRVPVSSYSA-N | [3] |

Physical Properties Summary

The following table summarizes the key physical properties of Boc-D-tert-leucine, compiled from various authoritative sources. These values are critical for handling, storage, and application.

| Property | Value | Conditions / Notes | Source(s) |

| Appearance | White to off-white crystalline powder or solid. | --- | [4][5][6] |

| Melting Point | 118-121 °C | Varies slightly between suppliers. | [1][7] |

| Optical Rotation | [α]²⁰/D +4.2 ± 0.5° | c = 1% in glacial acetic acid. Note: The L-enantiomer has a negative rotation of a similar magnitude. | [1] |

| Solubility | Soluble in organic solvents (DMSO, Methanol, Dichloromethane); Insoluble in water. | The bulky, non-polar tert-butyl groups dominate the molecule's character, leading to poor aqueous solubility. | [4][5] |

| Storage | Sealed in a dry environment at room temperature or refrigerated for long-term stability. | Hygroscopic nature of the carboxylic acid and potential for slow degradation warrants controlled storage. | [1][6] |

Structural and Spectroscopic Characterization: A Multi-Faceted Approach

No single analytical technique provides a complete picture of a molecule's identity and purity. A robust characterization of Boc-D-tert-leucine relies on the convergence of data from multiple spectroscopic methods, each providing a unique piece of the structural puzzle. This multi-technique approach forms a self-validating system for quality assurance.

The Logic of Spectroscopic Validation

The workflow for confirming the identity and purity of a batch of Boc-D-tert-leucine should be systematic. Mass spectrometry first confirms the molecular weight. Infrared spectroscopy then validates the presence of key functional groups. Finally, Nuclear Magnetic Resonance spectroscopy provides the definitive atomic-level map of the structure, confirming connectivity and stereochemical integrity.

Caption: Workflow for structural validation of Boc-D-tert-leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

-

Expertise & Causality: We use ¹H NMR to count the number of different types of protons and understand their neighboring environments through spin-spin splitting. ¹³C NMR complements this by showing the number of unique carbon environments. For a chiral molecule like Boc-D-tert-leucine, the diastereotopic nature of certain protons can sometimes be observed, especially in chiral solvents, though it is not typically pronounced for this structure in standard achiral solvents.

-

Expected ¹H NMR Signals (400 MHz, CDCl₃):

-

~1.05 ppm (singlet, 9H): This strong singlet corresponds to the nine equivalent protons of the tert-butyl group on the leucine side chain. Its singlet nature is due to the absence of adjacent protons.

-

~1.45 ppm (singlet, 9H): This second prominent singlet arises from the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group.

-

~4.20 ppm (doublet, 1H): This signal represents the alpha-proton (α-H) on the chiral center. It is coupled to the adjacent N-H proton, resulting in a doublet.

-

~5.10 ppm (doublet, 1H): This is the amide proton (N-H), coupled to the α-H. This signal can be broad and its position is highly dependent on concentration and solvent. It will disappear upon a D₂O shake, a key validation step.

-

~10-12 ppm (broad singlet, 1H): The carboxylic acid proton (COOH) is typically very broad and downfield. Its presence is a key indicator of the free acid form.

-

-

Expected ¹³C NMR Signals (101 MHz, DMSO-d₆): [8]

-

~26.7 ppm (3C): The three methyl carbons of the side-chain tert-butyl group.

-

~28.6 ppm (3C): The three methyl carbons of the Boc group's tert-butyl moiety.

-

~34.8 ppm: The quaternary carbon of the side-chain tert-butyl group.

-

~65.2 ppm: The alpha-carbon (α-C), a key signal indicating the amino acid backbone.

-

~78.7 ppm: The quaternary carbon of the Boc group.

-

~156.3 ppm: The carbonyl carbon of the Boc protecting group (urethane C=O).

-

~172.1 ppm: The carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. By passing infrared radiation through the sample, we can detect the vibrational frequencies of specific bonds, which serve as a unique fingerprint.

-

Expertise & Causality: The key is to look for the characteristic stretches of the carbamate (Boc group) and the carboxylic acid. The presence and position of these peaks provide rapid confirmation that the molecule has the expected functional components.

-

Characteristic IR Absorption Bands (KBr Pellet):

-

~3300-2500 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

~2970 cm⁻¹: C-H stretching from the multiple methyl groups.

-

~1740 cm⁻¹: C=O stretching of the carboxylic acid dimer.

-

~1690 cm⁻¹: C=O stretching of the urethane (Boc group) carbonyl. This is a critical peak for confirming the presence of the protecting group.

-

~1510 cm⁻¹: N-H bending vibration.

-

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as the primary check for its identity.

-

Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for molecules like this, as it minimizes fragmentation and typically shows the molecular ion. We would expect to see the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Expected Mass-to-Charge Ratios (m/z):

-

Exact Mass: 231.1471 g/mol [3]

-

[M+H]⁺ (Positive ESI): 232.1543

-

[M-H]⁻ (Negative ESI): 230.1398

-

[M+Na]⁺ (Common Adduct): 254.1362

-

Experimental Protocols

The following protocols describe standard procedures for obtaining the characterization data discussed above. These methods are designed to be self-validating and are standard practice in synthetic and analytical chemistry labs.

Protocol 1: Melting Point Determination

-

Preparation: Finely crush a small amount of the crystalline Boc-D-tert-leucine sample.

-

Loading: Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point (approx. 100 °C). Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (e.g., 1-2 °C) is indicative of high purity.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Boc-D-tert-leucine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time than the proton spectrum.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and calibrate the chemical shift scale using the TMS reference. Integrate the ¹H signals and identify the peak positions for both spectra.

Protocol 3: Chiral Purity Analysis via HPLC

-

Rationale: To confirm the enantiomeric purity (e.p.) of Boc-D-tert-leucine, a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) is required. The CSP will interact differently with the D- and L-enantiomers, allowing for their separation.

-

Column Selection: Choose a suitable chiral column, such as one based on a cyclodextrin or polysaccharide derivative.

-

Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA). The exact ratio must be optimized for the chosen column.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The D-enantiomer should elute as a single, sharp peak. To verify the method, a racemic (50:50 D/L) sample should be injected to confirm the resolution of the two enantiomer peaks. Purity is calculated based on the relative area of the D-enantiomer peak.

Caption: Workflow for chiral purity analysis by HPLC.

Conclusion

Boc-D-tert-leucine is more than a simple amino acid derivative; it is a specialized tool for controlling molecular architecture. Its physical properties—a distinct melting point, specific optical rotation, and characteristic spectroscopic fingerprint—are not merely data points but are critical quality attributes that ensure its performance in complex synthetic applications. The multi-pronged analytical approach detailed in this guide, combining classical physical measurements with modern spectroscopic techniques, provides a robust framework for researchers and drug developers to confidently verify the identity, purity, and integrity of this vital chemical building block.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 637604, tert-Butoxycarbonyl-D-leucine. [Link]

-

Fengchen Group. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9. [Link]

-

Chemsrc. Boc-Tle-OH | CAS#:62965-35-9. [Link]

-

Li, Y., et al. (2023). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Bioorganic & Medicinal Chemistry Letters, 84, 129204. [Link]

Sources

- 1. N-Boc-L-tert-Leucine | 62965-35-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Boc-Tle-OH | CAS#:62965-35-9 | Chemsrc [chemsrc.com]

- 8. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to the Solubility of Boc-Protected Sterically Hindered Amino Acids

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming the Critical Challenge of Solubilizing Boc-Protected Sterically Hindered Amino Acids in Synthetic Chemistry.

The increasing complexity of peptide-based therapeutics and other fine chemicals often necessitates the use of sterically hindered amino acids. When protected with the common tert-butyloxycarbonyl (Boc) group, these valuable building blocks frequently exhibit exceedingly poor solubility, posing a significant bottleneck to synthesis, purification, and formulation. This guide provides a comprehensive overview of the underlying physicochemical principles governing this phenomenon and offers a suite of field-proven strategies and detailed protocols to systematically address and overcome these solubility challenges.

Part 1: The Root of Insolubility - A Physicochemical Perspective

The low solubility of Boc-protected sterically hindered amino acids is not a random inconvenience but a direct consequence of their molecular structure and the resulting intermolecular forces. Several key factors contribute to this challenging behavior:

-

High Crystallinity and Lattice Energy: The combination of the bulky, non-polar Boc group and sterically demanding side chains (e.g., Valine, Isoleucine, tert-Leucine, and especially α,α-disubstituted amino acids like Aib) promotes efficient molecular packing. This leads to the formation of highly stable, low-energy crystal lattices that are difficult to disrupt with solvent molecules.

-

Dominant Hydrophobicity: The tert-butyl group of the Boc moiety and the often-aliphatic side chains lend a significant hydrophobic character to the molecule.[1] This inherent hydrophobicity results in poor affinity for polar solvents, which are commonly used in peptide synthesis. Peptides with a high proportion of such non-polar amino acids often have limited solubility in aqueous solutions.[1]

-

Intermolecular Hydrogen Bonding: Despite the bulky groups, the carboxylic acid and the N-H of the carbamate can participate in strong intermolecular hydrogen bonding. In the solid state, these interactions contribute to a robust crystal structure, further decreasing solubility.

-

Molecular Aggregation: Even in solution, these molecules have a high propensity to self-associate and form aggregates, driven by hydrophobic interactions and hydrogen bonding.[1][2] This can lead to the formation of gels or precipitates, especially at higher concentrations, complicating reaction monitoring and purification.

A prime example of a notoriously difficult building block is Boc-Aib-OH (N-Boc-α-aminoisobutyric acid) . Its gem-dimethyl substitution on the α-carbon leads to exceptional steric hindrance and a propensity to form stable crystal structures, making it poorly soluble in many common organic solvents.[3][4][5]

Part 2: Strategic Approaches to Enhancing Solubility

A multi-faceted approach is often necessary to successfully solubilize these challenging compounds. The following strategies, grounded in chemical principles, provide a rational framework for formulation and reaction setup.

The Power of pH: In Situ Salt Formation

For Boc-amino acids, which possess a free carboxylic acid, the most effective and widely used strategy is to convert them into a salt in situ. Deprotonation of the carboxylic acid introduces a charge, dramatically increasing the molecule's polarity and its affinity for polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Mechanism: The addition of a non-nucleophilic organic base deprotonates the acidic proton of the carboxylic acid, forming an ion pair. This disruption of the crystal lattice and the introduction of an ionic species significantly enhances solubility.

Recommended Bases:

-

N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered tertiary amine commonly used in peptide synthesis.[6]

-

1,8-Diazabicycloundec-7-ene (DBU): A strong, non-nucleophilic amidine base that is highly effective for this purpose.[6]

Expert Insight: While inorganic bases like sodium bicarbonate or potassium carbonate can also form salts, organic bases like DIPEA or DBU are often preferred in the context of solid-phase peptide synthesis (SPPS) as they are soluble in the organic solvents used for coupling reactions and their salts are often more readily dissolved.

Diagram: Mechanism of Solubility Enhancement via Salt Formation

Caption: Deprotonation of the carboxylic acid by a base disrupts the crystal lattice and forms a soluble ion pair.

Systematic Solvent Selection

While salt formation is key, the choice of solvent remains critical. A systematic screening approach is recommended.

-

Polar Aprotic Solvents: These are generally the solvents of choice.

-

DMF (Dimethylformamide): The workhorse of peptide synthesis, often effective, especially with a base.

-

NMP (N-Methyl-2-pyrrolidone): A stronger solvent than DMF, often used for particularly difficult sequences.

-

DMSO (Dimethyl sulfoxide): A very strong polar solvent, but caution is advised as it can be unstable with certain reagents and can complicate workup. It is generally soluble in DMSO.[4][5]

-

-

Chlorinated Solvents:

-

Ethers:

-

THF (Tetrahydrofuran): Can be useful, often in mixtures.

-

Data Presentation: Solvent Properties for Consideration

| Solvent | Dielectric Constant (20°C) | Polarity Index | Key Characteristics |

| NMP | 32.2 | 6.7 | Excellent solvating power for polar and nonpolar substances. |

| DMSO | 47.2 | 7.2 | Very high polarity; can penetrate skin. |

| DMF | 36.7 | 6.4 | Standard solvent for peptide synthesis; can decompose at high temp. |

| DCM | 9.1 | 3.1 | Good for dissolving organic compounds; volatile. |

Causality Behind Choices: The high dielectric constants of solvents like DMSO and DMF help to stabilize the charged species formed during salt formation, thereby favoring dissolution.

The Role of Chaotropic Agents

In particularly stubborn cases, such as the aggregation of longer peptide sequences containing hindered residues, chaotropic agents can be employed. These agents disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds and hydrophobic interactions.[7][8]

-

Guanidinium Hydrochloride (GdnHCl) & Urea: These agents work by breaking up the hydrogen-bonding networks that contribute to aggregation.[7] While highly effective, they are typically used in purification or analytical contexts rather than directly in coupling reactions, as they can interfere with the chemistry. Their use is more common for solubilizing peptides and proteins rather than single amino acid derivatives.[8]

Part 3: Experimental Protocols & Methodologies

Trustworthy and reproducible science is built on well-defined protocols. The following methodologies provide a self-validating system for addressing solubility issues.

Protocol 1: Systematic Solubility Screening Workflow

This protocol outlines a logical flow for determining the optimal solubilization conditions for a novel or challenging Boc-protected amino acid.

Diagram: Decision Workflow for Solubilization

Caption: A stepwise decision-making process for troubleshooting poor solubility of Boc-amino acids.

Step-by-Step Methodology:

-

Initial Solvent Test:

-

Place a small, known amount of the Boc-amino acid (e.g., 10 mg) into a vial.

-

Add a measured volume of the primary solvent (e.g., DMF) to achieve a target concentration relevant to your reaction (e.g., 0.2 M to 0.5 M).

-

Vortex or stir at room temperature for 5 minutes. Observe for complete dissolution.

-

-

Stronger Solvent Test (if necessary):

-

If insoluble in the primary solvent, repeat Step 1 with a stronger solvent like NMP or DMSO.

-

-

In Situ Salt Formation Test (if necessary):

-

To the suspension from Step 1 (in DMF or NMP), add a non-nucleophilic base (e.g., DBU or DIPEA) in a slightly substoichiometric amount (e.g., 0.95 equivalents). This avoids having excess base which might interfere with subsequent reaction steps.

-

Vortex or stir for 5-10 minutes. The formation of a clear solution indicates successful solubilization via salt formation.

-

-

Thermal Assistance (if necessary):

-

If the compound remains partially insoluble after base addition, gently warm the mixture (e.g., to 40-50°C) with stirring.

-

Caution: Avoid excessive heat, which can promote side reactions or degradation of thermally sensitive compounds. The Boc group can be labile to strong acid, but thermal deprotection without acid requires much higher temperatures.[9]

-

Protocol 2: Quantitative Solubility Determination by HPLC

For drug development and process chemistry, a qualitative "soluble" or "insoluble" is insufficient. A quantitative value (e.g., mg/mL) is required.

-

Preparation of Saturated Solutions:

-

Add an excess amount of the Boc-amino acid to a series of vials, each containing a different solvent or solvent/base mixture.

-

Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter (compatible with the solvent) to remove any remaining particulates.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] Since many amino acids have poor UV absorbance, derivatization may be required for high sensitivity, though for concentration measurement, the absorbance of the Boc-protected compound itself is often sufficient.[10][11]

-

Quantify the concentration against a standard calibration curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound under the tested conditions.

-

Part 4: Troubleshooting and Final Considerations

| Problem | Potential Cause | Suggested Solution |

| Precipitation upon adding coupling reagent | The salt of the Boc-amino acid is soluble, but the activated species (e.g., HOBt/HBTU ester) is not. | Increase the solvent volume to maintain a lower concentration. Switch to a stronger solvent system (e.g., use NMP instead of DMF). |

| Compound "oils out" instead of dissolving | Incomplete solvation; strong solute-solute interactions persist. | Try a different solvent mixture. Gentle warming after base addition may help break up the initial aggregates. |

| Inconsistent solubility results | The compound may exist in different polymorphic forms with different solubilities. The material may not be fully dry. | Ensure consistent batch and handling of the material. Thoroughly dry the amino acid derivative under vacuum before use. |

By understanding the fundamental principles of solubility and applying a systematic, protocol-driven approach, researchers can effectively overcome the challenges posed by Boc-protected sterically hindered amino acids, enabling smoother workflows and accelerating the pace of innovation in peptide synthesis and drug development.

References

-

Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. Retrieved from [Link][7]

-

G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. Retrieved from [Link][8]

-

Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link][11]

-

Correa, M. A., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 3(11), 15837-15845. Retrieved from [Link][9]

-

Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link][6]

-

Kruger, T., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 199. Retrieved from [Link][2]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link][10]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Boc-Aib-OH | 30992-29-1 [chemicalbook.com]

- 5. Boc-Aib-OH CAS#: 30992-29-1 [m.chemicalbook.com]

- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 7. arxiv.org [arxiv.org]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. agilent.com [agilent.com]

A Comprehensive Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, also known as Boc-D-tert-leucine, is a non-proteinogenic, chiral amino acid derivative of significant interest in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, characterized by a bulky tert-butyl side chain and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function, impart valuable properties to peptides and small molecule therapeutics. This guide provides an in-depth exploration of the structure, synthesis, characterization, and applications of this important building block.

The incorporation of unnatural amino acids like this compound into drug candidates can enhance their metabolic stability, improve bioavailability, and modulate their pharmacological activity.[][] The sterically hindered nature of the tert-butyl group can influence peptide conformation and receptor binding, while the Boc protecting group is instrumental in the stepwise construction of complex peptide sequences.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₂₁NO₄ | [4][5] |

| Molecular Weight | 231.29 g/mol | [4][5] |

| CAS Number | 124655-17-0 | [5] |

| Appearance | White to off-white crystalline solid or powder | |

| Melting Point | 118-121°C | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| Storage | 2-8°C in a refrigerator. | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of the parent amino acid, (R)-2-amino-2,3-dimethylbutanoic acid. The most common method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[6]

General Synthetic Protocol

This protocol outlines a standard procedure for the N-Boc protection of an amino acid, which can be adapted for the synthesis of the title compound.

Materials:

-

(R)-2-amino-2,3-dimethylbutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

5% aqueous citric acid solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve (R)-2-amino-2,3-dimethylbutanoic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

To this stirring solution at room temperature, add di-tert-butyl dicarbonate (1.1 equivalents).

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous mixture twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.

-

Immediately extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Caption: General workflow for the synthesis of this compound.

Structural Elucidation and Characterization

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule. Expected chemical shifts (δ) in CDCl₃ would include a singlet for the nine protons of the Boc group's tert-butyl group, signals for the methyl groups of the tert-butyl side chain, a signal for the α-proton, and a broad singlet for the N-H proton of the carbamate. A predicted ¹H NMR spectrum suggests signals around δ 5.07 (d, 1H), 4.12 (d, 1H), 1.45 (s, 9H), and 1.02 (s, 9H).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom. Key signals would include the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, the carbons of the tert-butyl side chain, and the α-carbon.[7]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Characteristic absorption bands for Boc-protected amino acids include:

-

A broad O-H stretch from the carboxylic acid.

-

N-H stretching of the carbamate.

-

C=O stretching of the carboxylic acid and the urethane carbonyl group.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. The expected molecular ion peak would correspond to the calculated molecular weight of 231.29 g/mol .[4]

Applications in Drug Discovery and Peptide Synthesis

The unique structural features of this compound make it a valuable building block in several areas of pharmaceutical research and development.

Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis.[3] The Boc group is stable to the basic conditions used for peptide coupling but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), allowing for the stepwise addition of amino acids to a growing peptide chain. The use of D-amino acids like this compound is a common strategy to increase the resistance of peptides to enzymatic degradation by proteases, thereby enhancing their in vivo half-life.

Introduction of Steric Bulk

The sterically demanding tert-butyl side chain of this amino acid can be used to introduce conformational constraints into peptides. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which can be crucial for high-affinity binding to biological targets.[9]

Synthesis of Bioactive Molecules

This compound serves as a chiral building block in the synthesis of a variety of bioactive small molecules. Its incorporation can be critical for achieving the desired stereochemistry and pharmacological activity of the final compound. While specific examples of its use in approved drugs are not widely documented in readily available literature, the use of unnatural amino acids is a growing strategy in the development of novel therapeutics, including antiviral and anticancer agents.[]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for researchers in peptide synthesis and drug discovery. Its unique combination of a stereochemically defined, sterically hindered side chain and the widely used Boc protecting group provides a powerful tool for the design and synthesis of novel peptides and small molecule therapeutics with improved pharmacological properties. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is essential for its effective utilization in advancing scientific research and the development of new medicines.

References

- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). RSC Publishing. Retrieved from [Link]

- Wiley-VCH. (2008). Supporting Information. Wiley Online Library. Retrieved from [Link]

- ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... ResearchGate. Retrieved from [Link]

- MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(15), 2755. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Retrieved from [Link]

- ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. Retrieved from [Link]

- iChemical. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, CAS No. 124655-17-0. iChemical. Retrieved from [Link]

- AAPPTec. (n.d.). Buy Online Boc-D-Val-OH; N-Boc-D-valine. AAPPTec. Retrieved from [Link]

- AAPPTec. (n.d.). Boc-Val-OH; N-Boc-L-valine; CAS 13734-41-3. AAPPTec. Retrieved from [Link]

- PrepChem.com. (n.d.). Synthesis of Boc-Val-Val-OH. PrepChem.com. Retrieved from [Link]

- MySkinRecipes. (n.d.). (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid. MySkinRecipes. Retrieved from [Link]

- National Center for Biotechnology Information. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 35835-35840. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. ResearchGate. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. PubChem. Retrieved from [Link]

- ResearchGate. (2015). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Tetrahedron Letters, 56(36), 5134-5137. Retrieved from [Link]

- Pharmaffiliates. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Pharmaffiliates. Retrieved from [Link]

- MDPI. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 25(22), 5431. Retrieved from [Link]

- Royal Society of Chemistry. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14, 35835-35840. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 2-Amino-2,3-dimethylbutanoic acid. PubChem. Retrieved from [Link]

- ChemRxiv. (2025). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Reactions. ChemRxiv. Retrieved from [Link]

Sources

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 7005057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Chiral 2,3-Dimethylbutanoic Acid Derivatives

Introduction

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can dramatically influence its pharmacological, toxicological, and pharmacokinetic properties. Chiral 2,3-dimethylbutanoic acid and its derivatives represent a critical class of building blocks in the synthesis of complex chiral molecules. Their vicinal methyl-substituted stereocenters offer a unique structural motif that is leveraged in the creation of high-value compounds, including active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing enantiomerically enriched 2,3-dimethylbutanoic acid. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental design and optimization. The methodologies discussed herein are selected for their reliability, scalability, and high degree of stereocontrol.

Core Synthetic Strategies

The synthesis of chiral 2,3-dimethylbutanoic acid can be broadly categorized into three main approaches: asymmetric synthesis, kinetic resolution, and chiral pool synthesis. The selection of an appropriate strategy is contingent upon factors such as the desired enantiomer, required purity, scale of production, and available resources.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis utilizing chiral auxiliaries is a robust and well-established methodology for the stereoselective formation of new chiral centers. This technique involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, after which the auxiliary is cleaved and can often be recovered. For the synthesis of chiral 2,3-dimethylbutanoic acid, Evans' oxazolidinones and pseudoephedrine amides are among the most effective and widely used auxiliaries.

The use of pseudoephedrine as a chiral auxiliary offers a highly effective and practical route to enantiomerically pure 2,3-dimethylbutanoic acid. The diastereoselective alkylation of a pseudoephedrine amide derived from a simpler carboxylic acid provides excellent stereocontrol.

Experimental Workflow: Diastereoselective Alkylation using Pseudoephedrine

Caption: General workflow for the synthesis of (2R,3R)-2,3-dimethylbutanoic acid using a pseudoephedrine chiral auxiliary.

Detailed Protocol:

-

Amide Formation: (S)-2-Methylbutanoic acid is converted to its corresponding acid chloride using thionyl chloride. The crude acid chloride is then reacted with (1R,2R)-pseudoephedrine in the presence of a base like triethylamine in an aprotic solvent such as dichloromethane to yield the pseudoephedrine amide.

-

Enolate Formation and Alkylation: The amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is added to deprotonate the α-carbon, forming a chiral enolate. The subsequent addition of an electrophile, in this case, methyl iodide, results in a highly diastereoselective alkylation. The steric bulk of the pseudoephedrine auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

-

Auxiliary Cleavage: The resulting diastereomerically enriched amide is then subjected to acidic hydrolysis (e.g., with sulfuric acid) to cleave the chiral auxiliary, affording the desired (2R,3R)-2,3-dimethylbutanoic acid. The pseudoephedrine auxiliary can often be recovered and reused.

Evans' oxazolidinone auxiliaries are renowned for providing exceptionally high levels of stereoselectivity in a variety of asymmetric transformations, including aldol reactions and alkylations. The rigid structure of the acyloxazolidinone enforces a specific conformation of the enolate, leading to excellent facial discrimination.

Experimental Workflow: Asymmetric Alkylation using an Evans' Auxiliary

Caption: Synthesis of (R)-2,3-dimethylbutanoic acid via an Evans' oxazolidinone auxiliary.

Detailed Protocol:

-

Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is deprotonated with a strong base like n-butyllithium (n-BuLi) and then acylated with an appropriate acyl chloride (e.g., propionyl chloride) to form the N-acyloxazolidinone.

-

Enolate Formation and Alkylation: The N-acyloxazolidinone is treated with a base such as sodium hexamethyldisilazide (NaHMDS) at low temperature (-78 °C) to generate the corresponding (Z)-enolate. The chelation of the sodium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation. The subsequent addition of an alkylating agent (e.g., isopropyl iodide) proceeds with high diastereoselectivity.

-

Auxiliary Cleavage: The chiral auxiliary is typically removed under mild conditions, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid.

Comparative Analysis of Chiral Auxiliaries

| Auxiliary | Typical Diastereomeric Excess (d.e.) | Advantages | Disadvantages |

| Pseudoephedrine | >95% | Readily available, inexpensive, auxiliary is recoverable. | Requires strong base (LDA), sometimes difficult to remove the auxiliary. |

| Evans' Oxazolidinone | >99% | High stereoselectivity, well-studied, reliable. | More expensive than pseudoephedrine, requires cryogenic temperatures. |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally benign technique for the separation of enantiomers from a racemic mixture. This method exploits the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched.

Principle of Enzymatic Resolution

The most common approach for resolving 2,3-dimethylbutanoic acid is the enzymatic hydrolysis of a racemic ester derivative. A lipase will selectively hydrolyze one enantiomer of the ester to the carboxylic acid, while the other enantiomer of the ester remains largely untouched. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the resulting acid and the unreacted ester.

Experimental Workflow: Lipase-Catalyzed Hydrolysis

A Senior Application Scientist's Guide to Boc-D-tert-Leucine (Boc-D-Tle-OH): Properties, Synthesis Applications, and Protocols

An In-depth Technical Guide to Boc-D-tert-Leucine (Boc-D-Tle-OH)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of a Sterically Hindered Building Block

In the landscape of modern peptidomimetics and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for imbuing peptides with desirable pharmacological properties. Boc-D-tert-Leucine (Boc-D-Tle-OH) stands out as a particularly valuable reagent in this context. It is the N-α-Boc protected form of D-tert-leucine, an isomer of leucine featuring a sterically demanding tert-butyl side chain.

This guide provides an in-depth examination of Boc-D-Tle-OH, moving from its fundamental molecular characteristics to its strategic application in solid-phase peptide synthesis (SPPS). We will explore the causality behind experimental choices when using this unique building block, detailing a robust protocol for its incorporation and addressing the challenges presented by its significant steric bulk. The D-configuration offers inherent resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in vivo half-life of peptide therapeutics, while the tert-butyl group profoundly influences peptide conformation and receptor interactions.[1]

Core Molecular Profile of Boc-D-Tle-OH

A precise understanding of a reagent's physicochemical properties is the foundation of its effective application. The key identifiers and properties for Boc-D-Tle-OH are summarized below. It is critical to distinguish it from its L-enantiomer, which possesses a different CAS number.

| Property | Value | Source(s) |

| Chemical Name | N-tert-butoxycarbonyl-D-tert-leucine | [2] |

| Synonym | Boc-D-Tle-OH | [2] |

| Molecular Formula | C₁₁H₂₁NO₄ | [2][3] |

| Molecular Weight | 231.29 g/mol | [4][5] |

| CAS Number | 124655-17-0 | [2] |

| Appearance | White to off-white powder | Generic |

| Melting Point | 118-121 °C | [4][6] |

| Solubility | Soluble in DMF, DCM, and other common organic solvents | Generic |

The Trifecta of Strategic Value in Peptide Synthesis

The utility of Boc-D-Tle-OH in advanced peptide synthesis stems from three key features: the N-terminal protecting group, the chirality of the alpha-carbon, and the nature of the side chain.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of classic peptide synthesis strategies.[] Its primary function is to temporarily block the N-terminal amine, preventing self-polymerization and directing the reaction to the C-terminal carboxyl group.[8] The key advantage of the Boc group is its lability under moderately acidic conditions (e.g., Trifluoroacetic acid, TFA), while remaining stable to the basic conditions often required for subsequent coupling steps.[][9] This differential stability is the basis of stepwise peptide elongation in Boc-based SPPS.[10]

-

The D-Configuration: Peptides constructed from naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The incorporation of D-amino acids, such as D-tert-leucine, renders the adjacent peptide bonds unrecognizable to these enzymes. This steric blockade significantly enhances the peptide's metabolic stability and prolongs its circulating half-life, a crucial objective in drug development.[1]

-

The tert-Leucine Side Chain: The bulky tert-butyl group is the most defining feature of this amino acid. Its significant steric hindrance imposes rigid conformational constraints on the peptide backbone. This can be strategically employed to stabilize specific secondary structures, such as β-turns or helical motifs, which are often critical for high-affinity receptor binding. Furthermore, its pronounced hydrophobic character can be pivotal for modulating protein-protein interactions or enhancing membrane permeability.

Experimental Protocol: Incorporation of Boc-D-Tle-OH via Boc-SPPS

The successful incorporation of Boc-D-Tle-OH requires careful consideration of the challenges posed by its steric bulk, which can impede reaction kinetics.[1] The following protocol is designed to maximize coupling efficiency.

General Workflow of Boc Solid-Phase Peptide Synthesis (SPPS)

The process is cyclical, with each cycle adding one amino acid residue to the growing peptide chain anchored to a solid support resin.

Caption: High-level overview of a single cycle in Boc-SPPS.

Detailed Step-by-Step Methodology

This protocol details a single coupling cycle for adding Boc-D-Tle-OH to a resin-bound peptide with a free N-terminal amine.

-

Resin Selection and Swelling:

-

Rationale: The solid support is the anchor for the synthesis. Merrifield or PAM resins are standard for Boc chemistry, offering linkers that are stable to repeated TFA treatment but cleavable by strong acids like HF at the end of the synthesis.[9]

-

Procedure: Swell the peptide-resin (1.0 eq) in dichloromethane (DCM) for 30 minutes.

-

-

Boc Deprotection:

-

Rationale: This step removes the Boc protecting group to expose the N-terminal amine for the next coupling reaction. A 50% TFA solution in DCM is typically used for efficient cleavage.[9]

-

Procedure:

-

Drain the swelling solvent.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes (pre-wash), then drain.

-

Add fresh 50% TFA in DCM solution and agitate for 20-30 minutes.[9]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) followed by N,N-Dimethylformamide (DMF) (3x) to remove residual acid.

-

-

-

In-Situ Neutralization:

-

Rationale: After TFA deprotection, the newly exposed amine exists as a trifluoroacetate salt.[10] This salt is unreactive and must be neutralized to the free amine using a non-nucleophilic base like diisopropylethylamine (DIEA) before coupling can proceed.[10]

-

Procedure:

-

Wash the resin with a solution of 5-10% DIEA in DCM or DMF (2x for 2 minutes each).

-

Wash the resin thoroughly with DMF (3x) to remove excess base.

-

-

-

Activation and Coupling of Boc-D-Tle-OH:

-

Rationale: Due to the high steric hindrance of the tert-butyl group, direct coupling with carbodiimides (e.g., DCC) can be slow and inefficient. In-situ activation with a uronium-based reagent like HBTU or HATU is strongly recommended. These reagents rapidly form a highly reactive activated ester, which then efficiently acylates the free amine on the resin.

-

Procedure:

-

In a separate vessel, dissolve Boc-D-Tle-OH (3.0 eq), HBTU (2.9 eq), and DIEA (6.0 eq) in a minimal volume of DMF.

-

Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate at room temperature for 1-4 hours. The extended coupling time is a concession to the steric bulk.

-

-

-

Monitoring and Finalization:

-

Rationale: It is crucial to confirm the completion of the coupling reaction before proceeding. The qualitative Kaiser test is an excellent method for detecting free primary amines. A negative result (yellow beads) indicates a successful and complete coupling.

-

Procedure:

-

After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.

-

If the test is positive (blue beads), indicating incomplete reaction, drain the reaction solution and repeat the coupling step with a freshly prepared activated Boc-D-Tle-OH solution ("double coupling").

-

Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

-

-

Caption: Workflow for the activation and coupling of Boc-D-Tle-OH.

Conclusion

Boc-D-Tle-OH is more than a simple amino acid derivative; it is a strategic tool for rational peptide design. By leveraging its unique combination of an acid-labile protecting group, a metabolism-stabilizing D-configuration, and a conformation-constraining side chain, researchers can engineer peptides with enhanced therapeutic potential. While its steric bulk demands methodical adjustments to standard coupling protocols, the reward is access to novel chemical space and the ability to craft peptidomimetics with superior stability and bioactivity. The protocols and principles outlined in this guide provide a robust framework for the successful application of this powerful synthetic building block.

References

-

Aapptec Peptides. (n.d.). Boc-D-Tle-OH. Retrieved from [Link]

-

Chemsrc. (n.d.). Boc-Tle-OH. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). BOC-TLE-OH >=99.0% T. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Tle-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butoxycarbonyl-D-leucine. PubChem Compound Database. Retrieved from [Link]

-

Palasek, S. A., & Cox, Z. J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Boc-Tle-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. Boc-Tle-OH | CAS#:62965-35-9 | Chemsrc [chemsrc.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

A Comprehensive Technical Guide to (R)-N-Boc-2-amino-3,3-dimethylbutyric Acid for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (R)-N-Boc-2-amino-3,3-dimethylbutyric acid, a crucial building block for chemists in the pharmaceutical and biotechnology sectors. This document will explore its commercial availability, technical specifications, and critical applications, with a focus on peptide synthesis and drug design.

Introduction: The Significance of a Sterically Hindered Amino Acid

(R)-N-Boc-2-amino-3,3-dimethylbutyric acid, also known as Boc-D-tert-leucine, is a non-proteinogenic amino acid derivative. Its defining feature is the bulky tert-butyl side chain, which imparts unique conformational constraints on peptides and peptidomimetics. This steric hindrance is a valuable tool for medicinal chemists seeking to enhance metabolic stability, modulate receptor binding, and control the secondary structure of bioactive molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function makes it particularly suitable for Boc-based solid-phase peptide synthesis (SPPS).[]

Commercial Availability and Supplier Landscape

(R)-N-Boc-2-amino-3,3-dimethylbutyric acid is readily available from a range of commercial suppliers specializing in fine chemicals, amino acid derivatives, and peptide synthesis reagents. Researchers can procure this compound in quantities ranging from grams for laboratory research to kilograms for process development and manufacturing.

Table 1: Prominent Commercial Suppliers of (R)-N-Boc-2-amino-3,3-dimethylbutyric Acid

| Supplier | Website | Noteworthy Offerings |

| MedChemExpress | Offers research-grade material with detailed analytical data, including a publicly available Certificate of Analysis.[4] | |

| Ark Pharma Scientific Limited | [Link] | Provides the compound under the synonym (R)-N-(tert-Butoxycarbonyl)-tert-leucine.[5] |

| Pharmaffiliates | [Link] | Lists the product with its CAS number and multiple synonyms, catering to pharmaceutical research and reference standards.[6] |

| Sigma-Aldrich (Merck) | While the D-isomer is not explicitly listed, they offer the L-isomer (Boc-L-tert-leucine), indicating capabilities in this product class.[7] They also provide the unprotected D-tert-leucine.[8] | |

| ChemPep | A specialized supplier of peptides and amino acid derivatives, likely to offer this compound for peptide synthesis applications.[9] |

This list is not exhaustive but represents a selection of reputable suppliers in the field. It is always recommended to request a detailed Certificate of Analysis before purchase.

Technical Specifications and Quality Control